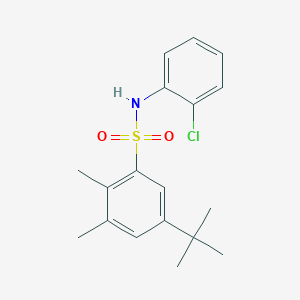![molecular formula C20H19NO2S B281205 N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)
N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide, commonly known as BPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPS is a sulfonamide-based compound that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of BPS is still not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, BPS has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In diabetes, BPS has been found to activate AMP-activated protein kinase (AMPK), an enzyme that plays a key role in glucose metabolism. In agriculture, BPS has been found to inhibit the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
BPS has been found to have various biochemical and physiological effects in different organisms. In cancer cells, BPS has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetes, BPS has been found to improve glucose tolerance and insulin sensitivity, leading to the reduction of blood glucose levels. In plants, BPS has been found to inhibit the growth of certain weeds, leading to improved crop yields.
Advantages and Limitations for Lab Experiments
BPS has several advantages for lab experiments, including its high purity and stability, its relatively low cost, and its ease of synthesis. However, BPS also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of BPS. In medicine, further research is needed to fully understand the mechanism of action of BPS and to determine its potential as a chemotherapeutic agent and as a treatment for diabetes. In agriculture, further research is needed to determine the efficacy and safety of BPS as a herbicide and to develop new formulations that can improve its solubility and effectiveness. In industry, further research is needed to determine the potential of BPS as a plasticizer and to develop new applications that can take advantage of its unique properties.
Synthesis Methods
BPS can be synthesized using various methods, including the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1,1'-biphenyl-4-amine in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1,1'-biphenyl-4-ol in the presence of a base such as pyridine. Both methods lead to the formation of BPS as a white crystalline solid.
Scientific Research Applications
BPS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, BPS has been found to have antitumor activity and is being investigated as a potential chemotherapeutic agent. BPS has also been studied for its potential use in the treatment of diabetes, as it has been found to have hypoglycemic effects in animal models. In agriculture, BPS has been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain weeds. In industry, BPS has been studied for its potential use as a plasticizer, as it has been found to have similar properties to bisphenol A (BPA), a commonly used plasticizer.
properties
Molecular Formula |
C20H19NO2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S/c1-15-8-9-16(2)20(14-15)24(22,23)21-19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-14,21H,1-2H3 |
InChI Key |
ICSHMGSVEUABOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281122.png)
![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)


![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)
![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)